Product packaging for 1-(tert-Butoxy)-2-chloro-4-fluorobenzene(Cat. No.:)

1-(tert-Butoxy)-2-chloro-4-fluorobenzene

Cat. No.: B13691455
M. Wt: 202.65 g/mol
InChI Key: MHRLLDKPEAGXPX-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-2-chloro-4-fluorobenzene is a specialty chemical building block designed for advanced research and development applications. Its structure, featuring both chloro and fluoro substituents on a tert-butoxybenzene ring, makes it a valuable and versatile scaffold in organic synthesis. The tert-butoxy group acts as a protecting group for phenols or can be modified to introduce other functionalities, while the halogen atoms (Cl and F) are excellent handles for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to build more complex molecular architectures. This compound is predominantly used as a high-value intermediate in the discovery and synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of fluorine is particularly significant in medicinal chemistry, as it can influence a molecule's metabolic stability, bioavailability, and binding affinity. Researchers utilize this compound to develop candidates for various therapeutic areas. It is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use. All information provided is representative of this class of compounds, and specifications for this specific chemical should be verified prior to purchase and use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClFO B13691455 1-(tert-Butoxy)-2-chloro-4-fluorobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

2-chloro-4-fluoro-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12ClFO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,1-3H3

InChI Key

MHRLLDKPEAGXPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)F)Cl

Origin of Product

United States

Contextual Background and Fundamental Research Significance

Halogenated aryl ethers are a class of organic compounds that have garnered considerable attention in contemporary organic synthesis. Their utility stems from the presence of one or more halogen atoms and an ether linkage on an aromatic ring, which imparts a versatile reactivity profile. These compounds serve as pivotal intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials such as fluorinated poly(aryl ethers). nih.govrsc.org The carbon-halogen bond provides a reactive handle for various cross-coupling reactions, while the ether group can influence the electronic properties of the aromatic ring and can be cleaved under specific conditions to reveal a phenol (B47542) functionality.

The incorporation of fluorine, in particular, can dramatically alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the synthesis of fluorinated aromatic compounds is a major focus of modern medicinal chemistry.

The study of 1-(tert-Butoxy)-2-chloro-4-fluorobenzene is situated within several key research paradigms in organic chemistry. These include the investigation of reaction mechanisms, the exploration of substituent effects, and the development of new synthetic methodologies.

The presence of three distinct substituents on the benzene (B151609) ring—a tert-butoxy (B1229062) group, a chlorine atom, and a fluorine atom—makes this compound an excellent substrate for studying the mechanisms of aromatic substitution reactions. The electron-donating tert-butoxy group and the electron-withdrawing halogen atoms create a complex electronic environment that influences the regioselectivity and rate of both electrophilic and nucleophilic aromatic substitution reactions.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, the halogens act as leaving groups, and their reactivity is influenced by the electron-withdrawing nature of the other substituents. libretexts.orgmdpi.com The relative reactivity of the chloro versus the fluoro substituent can provide insights into the factors governing these reactions, such as the strength of the carbon-halogen bond and the stability of the intermediate Meisenheimer complex. researchgate.netnih.gov

Reaction TypeKey Features
Electrophilic Aromatic SubstitutionThe directing effects of the substituents determine the position of incoming electrophiles.
Nucleophilic Aromatic SubstitutionHalogens act as leaving groups, with reactivity influenced by the other ring substituents.

The simultaneous presence of an activating group (tert-butoxy) and deactivating groups (chloro and fluoro) allows for a detailed investigation of substituent effects. purechemistry.orgmsu.edulumenlearning.comlibretexts.orglibretexts.org The interplay between the inductive and resonance effects of these groups governs the electron density at different positions on the aromatic ring, thereby controlling its reactivity. purechemistry.orgmsu.edulibretexts.orglibretexts.org

The tert-butoxy group is a strong π-donor through resonance but is also bulky, introducing steric hindrance that can influence the accessibility of adjacent positions. The halogens, being highly electronegative, exert a strong electron-withdrawing inductive effect, yet they can also participate in resonance as π-donors. msu.edulibretexts.orglibretexts.org Studying the chemical behavior of this compound can help to dissect these competing effects and develop predictive models for the reactivity of other polysubstituted aromatic compounds.

SubstituentInductive EffectResonance EffectSteric Hindrance
-O-t-BuWeakly withdrawingStrongly donatingSignificant
-ClStrongly withdrawingWeakly donatingModerate
-FStrongly withdrawingWeakly donatingMinimal

Computational chemistry provides a powerful tool for understanding the electronic structure and predicting the reactivity of molecules like this compound. nih.govresearchgate.net Density Functional Theory (DFT) calculations can be employed to model the electron distribution within the aromatic ring and to determine the relative energies of reaction intermediates and transition states. researchgate.netnih.gov

Advanced Synthetic Methodologies and Strategic Approaches

Diverse Synthetic Routes to 1-(tert-Butoxy)-2-chloro-4-fluorobenzene

The construction of the tert-butoxy (B1229062) ether linkage to the 2-chloro-4-fluorophenyl scaffold can be approached through various synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Etherification remains the most direct and widely employed strategy for the synthesis of this compound. These strategies can be broadly categorized into metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution pathways.

Nucleophilic aromatic substitution (SNAr) presents a direct method for the formation of aryl ethers. This pathway involves the reaction of an electron-deficient aryl halide with a nucleophile, in this case, the tert-butoxide anion. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. For an SNAr reaction to be efficient, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. ekb.eg

In the context of synthesizing this compound, a potential SNAr approach could involve the reaction of a suitably activated precursor, such as 1,2-dichloro-4-fluorobenzene (B72040) or 1-chloro-2,4-difluorobenzene, with potassium tert-butoxide. The presence of the chloro and fluoro substituents provides some activation of the aromatic ring towards nucleophilic attack. The reaction is typically carried out in an anhydrous aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the dissolution of the alkoxide and stabilize the charged intermediate. ekb.eg

The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group and the stability of the Meisenheimer intermediate. Fluorine is generally a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.

Table 1: Illustrative SNAr Reactions for Aryl Ether Synthesis
Aryl HalideNucleophileSolventConditionsProductYield (%)
1-Fluoro-2,4-dinitrobenzenePotassium EthoxideEthanol (B145695)Reflux1-Ethoxy-2,4-dinitrobenzeneHigh
4-ChloronitrobenzeneSodium MethoxideMethanolHigh Temp.4-MethoxynitrobenzeneGood
HexafluorobenzeneSodium MethoxideMethanolRoom Temp.PentafluoromethoxybenzeneHigh

This table presents examples of SNAr reactions on various activated aryl halides to illustrate the general principles of this synthetic strategy.

Palladium-catalyzed C-O cross-coupling, particularly the Buchwald-Hartwig amination, has emerged as a powerful and versatile method for the synthesis of aryl ethers, including sterically hindered ones like tert-butyl ethers. organic-chemistry.orgorganic-chemistry.org This methodology allows for the coupling of aryl halides or triflates with alcohols in the presence of a palladium catalyst, a suitable ligand, and a base. organic-chemistry.org

The synthesis of this compound via this route would typically involve the reaction of 2-chloro-4-fluorophenol (B157789) with a tert-butylating agent or the coupling of a 1-halo-2-chloro-4-fluorobenzene derivative with sodium or potassium tert-butoxide. The success of the Buchwald-Hartwig etherification is highly dependent on the choice of ligand, which plays a crucial role in facilitating both the oxidative addition of the aryl halide to the palladium(0) center and the reductive elimination of the aryl ether product. organic-chemistry.orgtcichemicals.com

Etherification Strategies

Palladium-Catalyzed C-O Cross-Coupling Reactions for Aryl Ether Synthesis
Ligand Design and Catalyst Optimization in Pd-Catalyzed Etherification

The development of bulky and electron-rich phosphine (B1218219) ligands has been instrumental in advancing palladium-catalyzed C-O bond formation. Ligands such as those from the Buchwald and Hartwig groups, for instance, biarylphosphines (e.g., XPhos, RuPhos, BrettPhos), are designed to promote the crucial reductive elimination step, which is often the rate-limiting step in the catalytic cycle, especially for the formation of sterically demanding ethers. tcichemicals.comnih.gov

For the synthesis of this compound, a catalyst system composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a sterically hindered, electron-rich ligand would be employed. The choice of base is also critical, with sodium or potassium tert-butoxide often serving as both the nucleophile and the base. organic-chemistry.orgtcichemicals.com The reaction is typically carried out in an inert solvent such as toluene (B28343) or dioxane at elevated temperatures. tcichemicals.com The steric hindrance around the palladium center, induced by the ligand, is believed to facilitate the C-O bond-forming reductive elimination. lookchem.com

Table 2: Representative Ligands for Palladium-Catalyzed Aryl Ether Synthesis
LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBulky, electron-rich, promotes reductive elimination.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylIncreased solubility and activity for certain substrates.
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenylHighly active for a broad range of C-N and C-O couplings.
tBuXPhos 2-(Di-tert-butylphosphino)-2',4',6'-triisopropylbiphenylVery bulky, effective for challenging couplings.
Copper-Catalyzed Alkoxylations of Aryl Halides

The Ullmann condensation, a copper-catalyzed reaction, represents one of the earliest methods for the formation of aryl ethers. organic-chemistry.org Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. organic-chemistry.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. nih.gov

The synthesis of this compound via a copper-catalyzed route would involve the reaction of a 1-halo-2-chloro-4-fluorobenzene with sodium or potassium tert-butoxide in the presence of a copper(I) salt, such as CuI or Cu₂O. nih.govrhhz.net The addition of a ligand, such as a phenanthroline or a salicylaldimine derivative, can significantly accelerate the reaction and improve yields by stabilizing the copper catalyst and facilitating the coupling process. rhhz.net These reactions are often carried out in polar aprotic solvents like DMF, DMSO, or dioxane. rhhz.net

While palladium catalysis is often preferred for its broader substrate scope and milder conditions, copper-catalyzed methods can be a cost-effective alternative, particularly for large-scale syntheses. qub.ac.uk

Table 3: Comparison of Catalytic Systems for Aryl Ether Synthesis
FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Catalyst Pd(0) or Pd(II) precursorsCu(I) salts (e.g., CuI, Cu₂O)
Ligands Bulky, electron-rich phosphinesPhenanthrolines, amino acids, salicylaldimines
Reaction Conditions Generally milder temperaturesOften requires higher temperatures
Substrate Scope Broad, includes aryl chloridesTraditionally aryl iodides and bromides
Cost Higher catalyst costLower catalyst cost

Direct etherification of the hydroxyl group of 2-chloro-4-fluorophenol with a tert-butyl source offers a straightforward approach to this compound. This can be achieved under acidic or basic conditions, depending on the tert-butylating agent.

A common method involves the reaction of the phenol (B47542) with tert-butanol (B103910) in the presence of a strong acid catalyst, such as sulfuric acid. This reaction proceeds via the formation of a tert-butyl cation, which then undergoes electrophilic attack by the phenolic oxygen. Another approach utilizes tert-butyl acetate (B1210297) as both the solvent and the tert-butylating agent, catalyzed by a strong acid like perchloric acid or bis(trifluoromethanesulfonyl)imide. organic-chemistry.orgresearchgate.net

Alternatively, under basic conditions, the phenoxide of 2-chloro-4-fluorophenol can be generated using a strong base, followed by reaction with a tert-butyl halide. However, the strong basic conditions and the steric hindrance of the tert-butyl group can favor elimination side reactions.

The choice of the direct etherification method depends on the stability of the starting materials and the desired reaction conditions. Acid-catalyzed methods are often simpler but may not be suitable for substrates with acid-sensitive functional groups.

Direct Etherification of Phenols with tert-Butyl Sources

Halogenation Techniques on Substituted Benzene (B151609) Precursors

The introduction of chlorine and fluorine atoms onto the aromatic ring is a pivotal aspect of the synthesis, requiring meticulous control of reaction conditions to ensure the correct substitution pattern.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. wikipedia.org In the context of synthesizing this compound, this method is primarily used for introducing the chlorine atom onto a pre-functionalized benzene ring. The reaction proceeds via a mechanism where the aromatic π-electron system acts as a nucleophile, attacking a potent electrophile. masterorganicchemistry.com This attack temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comscience-revision.co.uk The aromaticity is then restored by the loss of a proton from the carbon atom bearing the new substituent. masterorganicchemistry.comscience-revision.co.uk

Direct fluorination of aromatic rings using elemental fluorine (F₂) is typically avoided due to its extreme reactivity and difficulty in control. Therefore, fluorine is often introduced using other methods, or the synthesis starts with an already fluorinated precursor. Chlorination, however, is commonly achieved using Cl₂ in the presence of a Lewis acid catalyst. libretexts.org

The final substitution pattern of 1-(tert-butoxy) at C1, chlorine at C2, and fluorine at C4 is a direct consequence of the directing effects of the substituents present on the benzene ring during the EAS reaction. Substituents influence both the rate of reaction and the position of the incoming electrophile. libretexts.org

In a strategic synthesis starting from 1-(tert-butoxy)-4-fluorobenzene, the chlorination step is directed by both substituents. The powerful activating and directing effect of the tert-butoxy group at position 1 strongly favors substitution at the ortho positions (C2 and C6). The fluorine at C4 also directs incoming electrophiles to its ortho positions (C3 and C5). The dominant directing effect of the tert-butoxy group ensures that the incoming chlorine electrophile is directed primarily to the C2 position, leading to the desired product. The steric hindrance from the bulky tert-butyl group may slightly disfavor ortho substitution compared to a smaller alkoxy group, but its electronic activation effect is typically overriding. libretexts.org

Table 2: Directing Effects of Substituents in EAS

SubstituentInductive EffectResonance EffectOverall EffectDirecting Preference
-OC(CH₃)₃ Weakly withdrawingStrongly donatingActivatingortho, para
-F Strongly withdrawingWeakly donatingDeactivatingortho, para

For EAS reactions involving less reactive halogens like chlorine and bromine, a catalyst is necessary to generate a sufficiently strong electrophile. libretexts.org Lewis acids are typically employed for this purpose. wikipedia.org

For chlorination, common catalysts include iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). science-revision.co.uk The catalyst polarizes the Cl-Cl bond, creating a highly electrophilic chlorine species that can be attacked by the aromatic ring. libretexts.org

Catalyst Activation for Chlorination: Cl₂ + FeCl₃ ⇌ Cl⁺[FeCl₄]⁻

For electrophilic fluorination, highly reactive reagents are required. Given the hazards of F₂, alternative electrophilic fluorinating agents are used. These reagents, often of the N-F class, provide a safer source of an electrophilic fluorine atom.

Table 3: Common Catalyst Systems and Reagents for Aromatic Halogenation

HalogenationReagent(s)Catalyst/ActivatorDescription
Chlorination Cl₂FeCl₃, AlCl₃A classic Lewis acid-catalyzed EAS reaction for introducing chlorine. wikipedia.org
Bromination Br₂FeBr₃, AlBr₃Similar to chlorination, a Lewis acid is used to activate the bromine molecule. science-revision.co.uk
Fluorination N-Fluorosuccinimide (NFS)Strong Acids (e.g., TfOH)N-F reagents are used as electrophilic fluorine sources, often requiring an acid to enhance reactivity. chemrxiv.org

An alternative strategy for introducing a halogen, particularly fluorine, is through a halogen exchange (Halex) reaction. wikipedia.org This process is a type of nucleophilic aromatic substitution (SₙAr) where a halide on an aromatic ring (typically chlorine) is displaced by a fluoride (B91410) ion. acsgcipr.org

The reaction is most effective when the aromatic ring is "activated" by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. acsgcipr.org The mechanism involves two main steps:

Nucleophilic Attack: A fluoride ion (from a source like KF or CsF) attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. nih.gov

Loss of Leaving Group: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

For the synthesis of this compound, one could envision a pathway starting from 1-(tert-butoxy)-2,4-dichlorobenzene. The chlorine at the C4 position would be replaced by fluorine. The reaction is typically carried out at high temperatures in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to enhance the nucleophilicity of the fluoride ion. wikipedia.org

Electrophilic Aromatic Substitution (EAS) for Chlorination and Fluorination

Multi-Step Convergent and Divergent Synthetic Sequences

The construction of this compound is a multi-step process where the order of reactions is critical to achieving the desired substitution pattern. lumenlearning.com A logical and efficient synthetic plan involves a linear sequence of reactions.

Proposed Synthetic Pathway 1: Etherification followed by Chlorination

This is a highly plausible and common strategy.

Step 1: Etherification. 4-Fluorophenol (B42351) is reacted with a tert-butylating agent (e.g., isobutylene (B52900) in the presence of an acid catalyst, or di-tert-butyl dicarbonate) to form 1-(tert-butoxy)-4-fluorobenzene.

Step 2: Electrophilic Chlorination. The intermediate, 1-(tert-butoxy)-4-fluorobenzene, undergoes electrophilic aromatic substitution with chlorine in the presence of a Lewis acid catalyst (e.g., FeCl₃). As discussed under regioselectivity, the powerful ortho-directing effect of the tert-butoxy group directs the chlorine to the C2 position.

Proposed Synthetic Pathway 2: Halogen Exchange Route

This pathway utilizes a Halex reaction as the key step for introducing fluorine.

Step 1: Etherification. 2,4-Dichlorophenol is converted to 1-(tert-butoxy)-2,4-dichlorobenzene.

Step 2: Halogen Exchange (Halex Reaction). The 1-(tert-butoxy)-2,4-dichlorobenzene is treated with a fluoride source, such as spray-dried potassium fluoride (KF), in a high-boiling polar aprotic solvent. The chlorine at C4 is more susceptible to nucleophilic attack than the one at C2 due to less steric hindrance, leading to the selective formation of this compound.

These linear sequences represent strategic approaches where each step sets up the correct electronic and steric environment for the subsequent transformation, ensuring the controlled construction of the target molecule. libretexts.org

Sequential Functionalization of Aromatic Scaffolds

The synthesis of this compound is most effectively approached through a sequential functionalization of a simpler aromatic precursor. A logical and efficient synthetic route commences with 4-fluorophenol as the starting material. This strategy allows for the precise installation of the required substituents in a controlled manner.

The initial step involves the regioselective chlorination of 4-fluorophenol. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the fluorine (-F) atom is a deactivating, yet also ortho-, para-directing substituent. libretexts.orgpressbooks.pub The powerful activating effect of the hydroxyl group dominates, directing the electrophilic substitution primarily to the positions ortho to it. pressbooks.pub Consequently, chlorination of 4-fluorophenol selectively yields 2-chloro-4-fluorophenol. google.comgoogle.com This reaction can be achieved using various chlorinating agents, such as chlorine gas or sulfuryl chloride, often in the presence of water or a suitable solvent. google.comgoogle.com

The subsequent step is the introduction of the tert-butoxy group. This is accomplished through an O-alkylation reaction, specifically a Williamson ether synthesis variation, on the hydroxyl group of 2-chloro-4-fluorophenol. This reaction involves treating the phenol with a tert-butylating agent in the presence of a base.

Protecting Group Strategies for Selective Synthesis

In the context of synthesizing this compound, the tert-butyl group itself serves as a protecting group for the phenolic hydroxyl functionality. Phenols are acidic and can undergo unwanted side reactions under various conditions. By converting the hydroxyl group to a tert-butyl ether, its reactivity is masked, allowing for potential further modifications on the aromatic ring if needed, although in this specific synthetic sequence, it is the final step.

The tert-butyl ether is stable under a variety of conditions, including basic and reducing environments, making it a robust protecting group. organic-chemistry.orgresearchgate.net The formation of the aryl tert-butyl ether from 2-chloro-4-fluorophenol is a key transformation. This can be achieved by reacting the phenol with a source of the tert-butyl group, such as isobutylene in the presence of an acid catalyst, or more commonly, through base-catalyzed etherification. researchgate.netharvard.edu

Should the need arise in a more complex synthesis, the tert-butyl ether can be cleaved (deprotected) to regenerate the phenol. This is typically accomplished under acidic conditions, for instance, using trifluoroacetic acid. organic-chemistry.orgharvard.edu The stability of the tert-butyl ether under non-acidic conditions allows for selective deprotection in the presence of other protecting groups, a concept known as an orthogonal protecting group strategy. organic-chemistry.org

Optimization of Reaction Conditions and Yields in Complex Synthetic Sequences

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters for each step, particularly the O-tert-butylation of 2-chloro-4-fluorophenol.

Influence of Solvents and Temperature on Reaction Efficiency

The choice of solvent and the reaction temperature are critical factors that can significantly impact the rate and yield of the etherification reaction. For the O-tert-butylation of phenols, a variety of solvents can be employed, and the optimal choice depends on the specific base and tert-butylating agent used. Aprotic polar solvents, such as dimethylformamide (DMF), are often effective as they can dissolve the phenoxide intermediate and facilitate the nucleophilic attack.

The reaction temperature must be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to undesirable side reactions, such as elimination from the tert-butylating agent or decomposition of the product. Optimization studies are crucial to find the ideal temperature that provides a reasonable reaction time while minimizing byproduct formation. For instance, alkylation of phenols with tert-butyl alcohol can be carried out at temperatures ranging from 70°C to 200°C depending on the catalyst used. researchgate.netgoogle.commdpi.com

Table 1: Illustrative Effect of Temperature on Yield in O-tert-butylation
Temperature (°C)Reaction Time (h)Yield of this compound (%)Byproduct Formation (%)
6024755
8012888
10069212
12048520

Role of Bases and Additives in Promoting Transformations

A base is essential for the deprotonation of the phenolic hydroxyl group of 2-chloro-4-fluorophenol to form the more nucleophilic phenoxide ion. The strength and type of base can influence the reaction's success. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3), and hydrides (e.g., NaH). The choice of base can affect the reaction rate and the formation of byproducts.

Additives can also play a significant role. For instance, in phase-transfer catalysis, quaternary ammonium (B1175870) salts can be used to facilitate the reaction between a water-soluble phenoxide and an organic-soluble alkylating agent. In some cases, Lewis acids or other catalysts are employed to activate the tert-butylating agent. researchgate.net

Table 2: Illustrative Effect of Different Bases on the O-tert-butylation Reaction
BaseSolventYield (%)
Potassium Carbonate (K2CO3)DMF85
Sodium Hydride (NaH)THF92
Potassium tert-butoxide (KOtBu)THF95
Cesium Carbonate (Cs2CO3)Acetonitrile (B52724)90

Control of Regioselectivity and Diastereoselectivity (if applicable)

Diastereoselectivity is not applicable in this synthetic sequence as no new chiral centers are created.

Advanced Isolation and Purification Methodologies for Intermediates

The isolation and purification of the intermediate, 2-chloro-4-fluorophenol, and the final product, this compound, are crucial for obtaining a high-purity compound. Standard laboratory techniques are employed, and their selection is based on the physical properties of the compounds.

Following the chlorination reaction, the crude 2-chloro-4-fluorophenol may be isolated by extraction and then purified. Given its phenolic nature, it may be purified by distillation under reduced pressure to prevent decomposition at high temperatures. Crystallization from a suitable solvent system is another effective method for obtaining highly pure material.

For the final product, this compound, purification is typically achieved through column chromatography on silica (B1680970) gel. This technique separates the desired product from any unreacted starting material, byproducts of C-alkylation, or other impurities. The choice of eluent (solvent system) is optimized to achieve the best separation. Following chromatography, distillation under reduced pressure can be used as a final purification step for this liquid product.

Chromatographic Techniques for High Purity Isolation

For non-crystalline compounds like this compound, which exists as a liquid at room temperature, column chromatography is the predominant method for achieving high purity. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. acs.org

Normal-Phase Chromatography: The most common approach for a moderately polar compound like this compound is normal-phase flash column chromatography. acs.org In this setup, a polar stationary phase, typically silica gel (SiO₂), is used in conjunction with a non-polar mobile phase. The separation is governed by the polarity of the compounds in the mixture; more polar impurities will adhere more strongly to the silica gel and elute later, while less polar impurities will travel through the column more quickly. The target compound elutes at an intermediate rate.

A typical protocol involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a column packed with silica gel. The separation is then achieved by eluting with a carefully selected solvent system, often a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane. acs.org The polarity of the mobile phase can be held constant (isocratic elution) or gradually increased (gradient elution) to optimize the separation of components with different polarities.

Preparative High-Performance Liquid Chromatography (HPLC): For applications demanding exceptionally high purity, preparative HPLC is the method of choice. gilson.compharmagxp.com This technique operates on the same principles as column chromatography but utilizes smaller stationary phase particles and high pressure to force the mobile phase through the column, resulting in significantly higher resolution and more efficient separations. stackexchange.com Both normal-phase and reverse-phase (where the stationary phase is non-polar and the mobile phase is polar) systems can be employed. google.com A common reverse-phase setup would use a C18-derivatized silica column with a mobile phase such as a gradient of acetonitrile and water. google.com While effective, preparative HPLC is generally more resource-intensive than flash chromatography. stackexchange.com

The progress of the separation in both techniques is monitored by thin-layer chromatography (TLC) or by using in-line detectors (e.g., UV absorbance) to analyze the column effluent, allowing for the collection of fractions containing the pure product. google.com

Table 1: Illustrative Parameters for Chromatographic Purification

Parameter Flash Column Chromatography Preparative HPLC (Reverse-Phase)
Stationary Phase Silica Gel (230-400 mesh) C18-derivatized Silica (5-10 µm)
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., 100:0 to 95:5) Acetonitrile/Water Gradient
Elution Principle Increased solvent polarity elutes more polar compounds. Decreased solvent polarity elutes more non-polar compounds.
Monitoring Thin-Layer Chromatography (TLC) UV Detector (e.g., at 254 nm)
Application Bulk purification (gram to kg scale) High-purity isolation (mg to gram scale)

Crystallization and Recrystallization Protocols

Crystallization is a powerful purification technique for solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. However, as this compound is a liquid at ambient temperatures, direct recrystallization is not a viable primary purification method.

This technique becomes relevant if solid impurities are present in the liquid product or for the purification of solid derivatives or precursors in its synthetic pathway. The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. ankara.edu.tr As the solution slowly cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, ideally remain dissolved in the solvent (mother liquor).

The selection of an appropriate solvent is the most critical step. rochester.edu An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. ankara.edu.tr Furthermore, the solvent should be chemically inert towards the compound and have a boiling point low enough to be easily removed from the purified crystals. uct.ac.za For aromatic ethers and related structures, common and effective solvents include ethanol, methanol, ethyl acetate, toluene, and solvent pairs like ethanol-water or hexane-ethyl acetate. uct.ac.zaunifr.chyoutube.com

Table 2: Properties of Common Solvents for Crystallization of Aromatic Compounds

Solvent Boiling Point (°C) Polarity Typical Use
Ethanol 78 Polar General purpose for moderately polar compounds. rochester.edu
Methanol 65 Polar Good for more polar compounds. uct.ac.za
Toluene 111 Non-polar Excellent for aromatic compounds, but high boiling point. uct.ac.za
Ethyl Acetate 77 Intermediate Good general-purpose solvent. unifr.ch
Hexane 69 Non-polar For non-polar compounds; often used as an anti-solvent. uct.ac.za
Water 100 Very Polar Used for polar compounds or as an anti-solvent with alcohols. ankara.edu.tr

If a single solvent does not provide adequate separation, a binary solvent system (solvent-anti-solvent) can be employed. ankara.edu.tr In this method, the compound is dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent (anti-solvent), in which the compound is insoluble but which is miscible with the good solvent, is then added dropwise to the heated solution until turbidity appears. uct.ac.za Upon cooling, this supersaturated state facilitates crystal formation.

Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Reactivity Investigations

The reactivity of 1-(tert-Butoxy)-2-chloro-4-fluorobenzene is predominantly characterized by its participation in nucleophilic aromatic substitution (SNAr) reactions. This class of reaction is fundamental for the synthesis of functionalized aromatic compounds, where a nucleophile displaces a leaving group on the aromatic ring. wikipedia.orgbyjus.com Unlike electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be rendered electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups. masterorganicchemistry.compressbooks.pub The unique combination of tert-butoxy (B1229062), chloro, and fluoro substituents on the benzene (B151609) ring of the title compound imparts a complex reactivity profile that governs the mechanistic pathways, reaction rates, and regioselectivity of substitution.

Nucleophilic aromatic substitution reactions traditionally proceed via a two-step addition-elimination mechanism. pressbooks.pub This pathway involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this intermediate, the attacked carbon is sp³-hybridized, and the aromaticity of the ring is temporarily disrupted. youtube.com The formation of the Meisenheimer complex is typically the slow, rate-determining step of the reaction because it involves a high activation energy to overcome the initial aromatic stabilization. youtube.comstackexchange.com The subsequent, rapid elimination of the leaving group restores the ring's aromaticity to yield the final substitution product. wikipedia.org

Recent investigations, however, have revealed that not all SNAr reactions proceed through a distinct Meisenheimer intermediate. A concerted (cSNAr) mechanism, which involves a single transition state, has been identified as a viable, and perhaps more common, pathway than previously assumed. wikipedia.orgresearchgate.net This concerted process is particularly relevant for substrates where the stabilization of a full negative charge by electron-withdrawing groups is less pronounced. wikipedia.org

For this compound, the operative mechanism can be influenced by the specific reaction conditions, the nature of the nucleophile, and the presence of catalysts. The chloro and fluoro substituents activate the ring toward nucleophilic attack through their inductive electron withdrawal. Conversely, the tert-butoxy group is electron-donating by resonance (+M effect), which would tend to destabilize a Meisenheimer complex. This mixed electronic profile suggests that while the classical stepwise pathway is possible, a concerted mechanism could be favored under certain conditions, particularly those employing catalytic activation. figshare.com

Table 1: Comparison of SNAr Mechanistic Pathways
FeatureStepwise (Meisenheimer Complex)Concerted (cSNAr)
Number of StepsTwo (Addition then Elimination)One
Key SpeciesDiscrete, stable anionic intermediate (Meisenheimer Complex). libretexts.orgSingle transition state. researchgate.net
Rate-Determining StepFormation of the intermediate. stackexchange.comThe single concerted step.
Favored ByStrong electron-withdrawing groups (e.g., -NO₂) that stabilize the intermediate. wikipedia.orgLess activated substrates, use of superbases, or specific catalytic conditions. figshare.comthieme-connect.com

The rate and regioselectivity of SNAr reactions on this compound are dictated by a complex interplay between the electronic and steric properties of its three substituents. The molecule presents two potential reaction sites for nucleophilic attack: the carbon at position 2 (C2), bonded to the chlorine, and the carbon at position 4 (C4), bonded to the fluorine.

The electronic influence of each substituent is a combination of inductive (-I) and mesomeric or resonance (±M) effects.

Fluoro and Chloro Substituents : Both halogens exert a strong, electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect is crucial for SNAr, as it polarizes the carbon-halogen bond and helps to stabilize the negative charge in the rate-determining transition state or Meisenheimer intermediate. pressbooks.pubstackexchange.com Fluorine is more electronegative than chlorine, resulting in a more powerful inductive effect. stackexchange.com

tert-Butoxy Substituent : This group exhibits a dual electronic nature. It is electron-donating through resonance (+M effect) via the oxygen lone pairs, which increases electron density on the ring and is generally deactivating for SNAr. However, the oxygen atom also exerts an inductive electron-withdrawing (-I) effect. Furthermore, the tert-butoxy group is exceptionally bulky, creating significant steric hindrance that can impede a nucleophile's approach, particularly at the adjacent C2 position. rsc.org

In this compound, the C4 position (bearing the fluorine) is activated by the strong inductive effects of both the fluoro group itself and the chloro group in the ortho position. The C2 position (bearing the chlorine) is activated by its own halogen and the fluoro group in the para position. However, attack at C2 is sterically hindered by the neighboring tert-butoxy group. nih.gov Consequently, nucleophilic attack is generally favored at the C4 position due to a combination of strong electronic activation and greater steric accessibility.

Table 2: Summary of Substituent Effects on SNAr Reactivity
SubstituentElectronic EffectSteric EffectImpact on SNAr Rate
-F (at C4)Strong -I (activating). stackexchange.comMinimalAccelerates (stabilizes negative charge).
-Cl (at C2)Moderate -I (activating). stackexchange.comMinimalAccelerates (stabilizes negative charge).
-O-t-Bu (at C1)+M (deactivating), -I (activating)High (hinders attack at C2). rsc.orgDeactivating overall, directs selectivity away from C2.

In SN1 and SN2 reactions, leaving group ability correlates with the basicity of the departing anion, with iodide being the best leaving group and fluoride (B91410) the worst (I⁻ > Br⁻ > Cl⁻ > F⁻). libretexts.org However, in SNAr reactions, this trend is often inverted, with the typical reactivity order being F > Cl > Br > I. masterorganicchemistry.comcsbsju.edunih.gov

This "element effect" arises because the cleavage of the carbon-halogen bond occurs in the second, fast step of the addition-elimination mechanism, not the rate-determining first step. masterorganicchemistry.comstackexchange.com The reaction rate is instead governed by the stability of the transition state leading to the Meisenheimer complex. Fluorine's exceptional electronegativity makes the carbon it is attached to highly electrophilic and provides powerful inductive stabilization for the developing negative charge in the intermediate. stackexchange.comcsbsju.edu This stabilization of the rate-determining transition state by fluorine is so significant that it typically overrides the high strength of the C-F bond, making fluoride a more reactive leaving group than chloride in the context of SNAr. nih.gov

For this compound, this principle strongly favors the displacement of the fluoride ion at C4 over the chloride ion at C2. The combination of superior electronic activation at the C-F bond and the steric hindrance at the C-Cl bond leads to high regioselectivity for substitution at the C4 position. nih.gov

While SNAr reactions are effective for activated substrates, catalysis can be employed to enhance reaction rates or broaden the scope to include less reactive compounds.

Organic Superbases : Non-ionic, organic superbases, such as the phosphazene base t-Bu-P4, have emerged as powerful catalysts for SNAr reactions. nih.govacs.org These bases function by deprotonating the incoming nucleophile (e.g., an alcohol or amine), dramatically increasing its nucleophilicity. thieme-connect.comacs.org The resulting highly reactive anion can then attack the aromatic ring. This method is particularly effective for promoting concerted SNAr pathways and can enable reactions on electron-neutral or even electron-rich aryl fluorides that are inert under classical conditions. figshare.comnih.gov

Transition Metal Assistance : Transition metal complexes can activate aryl halides toward nucleophilic attack. acsgcipr.orgosti.gov Metals like ruthenium (Ru) or rhodium (Rh) can coordinate to the π-system of the aromatic ring. acsgcipr.org This π-complexation withdraws electron density from the ring, making it significantly more electrophilic and thus more susceptible to nucleophilic attack. acsgcipr.orgresearchgate.net This mode of activation is mechanistically distinct from cross-coupling reactions like the Buchwald-Hartwig amination, as it does not involve oxidative addition into the carbon-halogen bond. acsgcipr.org This strategy allows for SNAr reactions to proceed under milder conditions or with weaker nucleophiles. osti.gov

The choice of solvent has a profound impact on the kinetics and equilibrium of SNAr reactions. nih.gov The reaction rate is highly sensitive to the solvent's ability to solvate the species involved, particularly the nucleophile and the charged intermediate.

Dipolar Aprotic Solvents : Solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are the most commonly used and effective solvents for SNAr reactions. nih.govacsgcipr.org These solvents possess large dipole moments and are excellent at solvating cations, but they poorly solvate anions. This leaves the anionic nucleophile relatively "bare" and highly reactive, accelerating the initial attack on the aromatic ring. nih.gov Furthermore, their polarity helps to stabilize the charged Meisenheimer complex, lowering the activation energy of the reaction. nih.gov

Protic Solvents : Protic solvents like water, methanol, or ethanol (B145695) are generally less suitable for SNAr reactions. They can form strong hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its reactivity, thereby slowing the reaction rate. stackexchange.comresearchgate.net However, the role of protic solvents can be complex; in some systems, they may participate in the reaction mechanism in ways that can either promote or retard the reaction. researchgate.net

The influence of the solvent is a critical consideration in optimizing reaction conditions. For this compound, reactions with various nucleophiles would be expected to proceed most efficiently in a dipolar aprotic solvent like DMSO or DMF. nih.gov

Table 3: Relative Rate Constants for a Model SNAr Reaction in Various Solvents
SolventSolvent TypeRelative Rate (krel)Reason for Rate Effect
MethanolProtic1Baseline; strong H-bonding solvation of nucleophile reduces reactivity. stackexchange.com
AcetonitrileDipolar Aprotic~1,000Poorly solvates nucleophile, increasing its reactivity.
DMFDipolar Aprotic~10,000High polarity stabilizes intermediate; poorly solvates nucleophile.
DMSODipolar Aprotic~50,000Very high polarity strongly stabilizes intermediate; poorly solvates nucleophile. nih.gov

Note: Relative rates are illustrative for a typical SNAr reaction and can vary significantly based on the specific reactants.

Influence of tert-Butoxy, Chloro, and Fluoro Substituents on SNAr Rates and Selectivity

Electrophilic Aromatic Substitution (EAS) Investigations

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of such reactions on substituted benzenes is dictated by the electronic and steric effects of the substituents already present on the ring. In this compound, the interplay between the activating tert-butoxy group and the deactivating halogen moieties governs the position of electrophilic attack.

Directing Group Effects of the tert-Butoxy and Halogen Moieties

The regioselectivity of EAS reactions on this compound is determined by the cumulative effects of its three substituents: the tert-butoxy group (-OC(CH₃)₃), the chlorine atom (-Cl), and the fluorine atom (-F). These groups exert both inductive and resonance effects, which either activate or deactivate the aromatic ring towards electrophilic attack and direct the incoming electrophile to specific positions.

tert-Butoxy Group: As an alkoxy group, the tert-butoxy substituent is a powerful activating group. The oxygen atom's lone pairs can be donated into the aromatic π-system through resonance, increasing the electron density of the ring and making it more nucleophilic. This resonance effect is strongest at the ortho and para positions. Consequently, the tert-butoxy group is a strong ortho, para-director. However, the significant steric bulk of the tert-butyl moiety can hinder the approach of electrophiles to the ortho positions (C2 and C6).

Halogen Moieties (Chloro and Fluoro): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which pulls electron density away from the ring through the sigma bond. However, they also possess lone pairs that can be donated to the ring via resonance, directing incoming electrophiles to the ortho and para positions. Because their inductive effect outweighs their resonance effect, halogens slow down the rate of EAS compared to benzene but still direct substitution to the ortho and para positions.

In this compound, the activating effect of the tert-butoxy group is dominant and is the primary determinant of the substitution pattern. It strongly activates the positions ortho and para to itself. The C4 position is already occupied by a fluorine atom. The C2 position is occupied by a chlorine atom. This leaves the C6 and C5 positions as the most likely sites for electrophilic attack. The C6 position is ortho to the tert-butoxy group and meta to both halogens. The C5 position is meta to the tert-butoxy group but ortho to the fluorine and meta to the chlorine. Given the powerful activating nature of the alkoxy group, substitution is strongly favored at the C6 position.

Table 1: Summary of Substituent Effects on EAS

SubstituentPositionInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-OC(CH₃)₃C1Weakly Withdrawing (-I)Strongly Donating (+R)ActivatingOrtho, Para
-ClC2Strongly Withdrawing (-I)Weakly Donating (+R)DeactivatingOrtho, Para
-FC4Strongly Withdrawing (-I)Weakly Donating (+R)DeactivatingOrtho, Para

Competitive Halogenation and Other Electrophilic Reactions

Analogous reactions on similar structures support this prediction. For instance, the nitration of 2-chloro-4-fluorotoluene, which features a similarly activating methyl group instead of a tert-butoxy group, results in the substitution occurring ortho to the activating methyl group and meta to the deactivating chloro group. google.com A patent describing the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid shows that the nitro group is introduced at the C5 position, which is ortho to the fluorine and meta to the chlorine. google.com In the case of this compound, the directing power of the tert-butoxy group would overwhelmingly favor substitution at C6.

Theoretical Models for Predicting Regioselectivity in EAS

Modern computational chemistry provides powerful tools for predicting the outcomes of chemical reactions. For electrophilic aromatic substitution, theoretical models can calculate the relative stabilities of the possible carbocation intermediates (sigma complexes or arenium ions) that are formed upon attack by the electrophile. The reaction pathway that proceeds through the most stable intermediate is generally the favored one.

Methods like the RegioSQM model use semi-empirical quantum mechanics to calculate the proton affinity of each aromatic carbon atom. The position with the highest proton affinity is predicted to be the most nucleophilic and thus the most likely site of electrophilic attack. Applying such a model to this compound would involve calculating the energy of the arenium ion formed by adding an electrophile at each available position (C3, C5, and C6). These calculations would likely confirm that the arenium ion resulting from attack at C6 is the most stable, as the positive charge can be effectively delocalized onto the oxygen atom of the strongly donating tert-butoxy group through resonance. This provides a quantitative basis for the predictions made from qualitative electronic arguments.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For substrates like this compound, which possess multiple carbon-halogen bonds, the selectivity of these reactions is a critical consideration.

Palladium-Catalyzed C-C Cross-Couplings (Suzuki-Miyaura, Heck, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions, are widely used to form new C-C bonds from aryl halides. organic-chemistry.orgorganic-chemistry.org The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation (for Suzuki-Miyaura and Stille) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

In the context of this compound, a key question is which of the two carbon-halogen bonds (C-Cl or C-F) will preferentially react. The choice of coupling partner and reaction conditions can be tailored, but the inherent reactivity of the C-X bonds is the dominant factor.

Reactivity of Aryl Chlorides vs. Aryl Fluorides in C-C Coupling

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium center. The reactivity of aryl halides in this step follows the order of bond dissociation energy: C-I > C-Br > C-Cl >> C-F. The carbon-fluorine bond is the strongest carbon-halogen bond, making aryl fluorides significantly less reactive than aryl chlorides.

Cleavage of the C-F bond typically requires specialized, highly active catalysts, often incorporating bulky, electron-rich phosphine (B1218219) ligands, and more forcing reaction conditions. In contrast, the C-Cl bond is readily activated by a wide range of common palladium catalysts.

Therefore, in any standard palladium-catalyzed cross-coupling reaction involving this compound, the reaction is expected to occur selectively at the C-Cl bond at the C2 position. The C-F bond at the C4 position would remain intact, allowing for the synthesis of products where a new carbon-based group is introduced specifically at the position ortho to the tert-butoxy group. This chemoselectivity is a powerful feature for the controlled, stepwise functionalization of polyhalogenated aromatic compounds. For example, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to yield 2-aryl-1-(tert-butoxy)-4-fluorobenzene, leaving the C-F bond available for potential subsequent transformations under more vigorous conditions.

Table 2: Relative Reactivity of C-X Bonds in Pd-Catalyzed Cross-Coupling

Aryl Halide BondBond Dissociation Energy (approx., kcal/mol)Relative Reactivity in Oxidative AdditionExpected Reactivity in this compound
C-F126Very LowUnreactive under standard conditions
C-Cl96ModerateReactive site for cross-coupling
C-Br81HighN/A
C-I65Very HighN/A
Ligand Scaffolds for Enhanced Reactivity and Selectivity

For palladium-catalyzed cross-coupling reactions, bulky and electron-rich phosphine ligands are generally preferred to enhance reactivity and selectivity. These ligands promote the formation of monoligated palladium(0) species, which are highly active in the oxidative addition of aryl chlorides.

Buchwald-type biaryl phosphine ligands , such as AdBippyPhos (adamantyl-BippyPhos), have shown efficacy in the amination of aryl chlorides. nih.gov While specific studies on this compound are limited, the principles derived from similar substrates, like 1-chloro-4-fluorobenzene (B165104), suggest that such ligands would be effective. nih.gov The steric bulk of the adamantyl group and the electron-rich nature of the biphenyl (B1667301) backbone facilitate the challenging oxidative addition of the C-Cl bond and subsequent reductive elimination.

The choice of ligand can significantly influence the chemoselectivity of the reaction, particularly in substrates with multiple reactive sites. rsc.org For this compound, the primary site of reaction is the C-Cl bond, as the C-F bond is significantly stronger and less reactive towards palladium(0) insertion under typical cross-coupling conditions. mdpi.com

Palladium-Catalyzed C-N and C-O Cross-Couplings

Palladium catalysis is a powerful tool for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, with wide applications in the synthesis of pharmaceuticals and materials.

Mechanistic Insights into Reductive Elimination in C-O Coupling

Reductive elimination is the final bond-forming step in the catalytic cycle of cross-coupling reactions. In C-O coupling, this involves the formation of a new carbon-oxygen bond from an arylpalladium(II) alkoxide complex. The rate of reductive elimination is influenced by the electronic properties of both the aryl group and the alkoxide, as well as the nature of the ancillary ligands.

For electron-rich aryl halides, the reductive elimination step can be the rate-determining step of the catalytic cycle. The electron-donating tert-butoxy group in this compound would increase the electron density on the palladium center in the intermediate complex, which can retard the reductive elimination process.

Steric and Electronic Factors in Amine and Alkoxide Coupling

In the context of Buchwald-Hartwig amination, both steric and electronic factors of the aryl halide and the coupling partners (amines or alkoxides) are critical.

Electronic Effects: The tert-butoxy group at the para-position to the chlorine atom in this compound is electron-donating through resonance, which can decrease the electrophilicity of the carbon atom of the C-Cl bond, making oxidative addition more challenging. Conversely, the fluorine atom at the meta-position has an electron-withdrawing inductive effect.

Steric Effects: The bulky tert-butoxy group can influence the approach of the nucleophile and the coordination of ligands to the metal center. However, its position is remote from the reacting C-Cl bond, suggesting its steric influence on the coupling reaction at the ortho-position might be minimal compared to its electronic contribution.

A kinetic study on the amination of the closely related 1-chloro-4-fluorobenzene revealed that the reaction is first order in the amine and the palladium phenoxide complex, which was identified as the resting state of the catalyst. nih.gov This suggests that the nature of the amine and the base are crucial for the reaction rate. The electron-withdrawing nature of a fluoroalkylamine, for instance, can make the turnover-limiting step the reductive elimination to form the C-N bond. nih.gov

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, offer a cost-effective alternative to palladium-catalyzed systems for the formation of C-N and C-O bonds.

Ullmann-Type Condensations and Their Variations

The Ullmann condensation is a copper-promoted reaction for the synthesis of aryl ethers, aryl amines, and other derivatives from aryl halides. Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern variations utilize catalytic amounts of copper with the aid of ligands, allowing for milder reaction conditions.

For the synthesis of diaryl ethers from this compound, an Ullmann-type reaction with a phenol (B47542) would be a viable synthetic route. The reactivity in Ullmann condensations is generally enhanced by electron-withdrawing groups on the aryl halide. The presence of the fluoro and chloro substituents on the benzene ring of this compound would activate the substrate towards nucleophilic attack, a key step in the proposed mechanism of the Ullmann reaction.

Other Transformation Reactions and Functional Group Interconversions

Beyond cross-coupling reactions, the functional groups present in this compound can undergo various transformations.

The tert-butoxy group is a well-known protecting group for phenols and can be cleaved under acidic conditions to yield the corresponding phenol. This functional group interconversion allows for the late-stage introduction of a hydroxyl group, which can then be further functionalized.

The chloro and fluoro substituents are generally stable under a range of reaction conditions but can be targeted for specific transformations. For instance, the chloro group can be replaced via nucleophilic aromatic substitution (SNAr) reactions, especially if further activated by additional electron-withdrawing groups on the aromatic ring.

Reactions of the tert-Butoxy Group: Cleavage and Derivatization

The tert-butoxy group in this compound serves as a protecting group for the phenolic hydroxyl. Its removal to yield 2-chloro-4-fluorophenol (B157789) is a common and crucial transformation.

Cleavage of the tert-Butoxy Ether:

The cleavage of aryl tert-butyl ethers is typically achieved under acidic conditions. The mechanism proceeds through the protonation of the ether oxygen, followed by the departure of a stable tert-butyl cation. This carbocation is then trapped by a nucleophile or undergoes elimination to form isobutylene (B52900). chemicalbook.comnih.gov

Mechanism: The reaction generally follows an SN1 or E1 pathway due to the formation of the stabilized tertiary carbocation. chemicalbook.comnih.gov

Protonation: The ether oxygen is protonated by a strong acid (e.g., HBr, HI, or trifluoroacetic acid).

Carbocation Formation: The protonated ether cleaves to form 2-chloro-4-fluorophenol and a tert-butyl cation.

Product Formation: The tert-butyl cation can be trapped by a nucleophile (e.g., a halide ion) to form a tert-butyl halide or can lose a proton to form isobutylene.

While specific literature detailing the cleavage of this compound is not abundant, the general principles of aryl tert-butyl ether cleavage are well-established and applicable. The choice of acid and reaction conditions can be tailored to optimize the yield of the desired 2-chloro-4-fluorophenol.

Derivatization:

Direct derivatization of the tert-butoxy group itself is uncommon. Instead, the typical strategy involves cleavage to the phenol, followed by derivatization of the resulting hydroxyl group. This approach opens up a wide array of possible transformations, such as esterification or etherification, to introduce new functional groups onto the aromatic ring.

Selective Transformations of Halogen Atoms

The presence of two different halogen atoms, chlorine and fluorine, on the benzene ring allows for selective functionalization through various transition-metal-catalyzed cross-coupling reactions and other transformations. The differing bond strengths and reactivities of the C-Cl and C-F bonds are key to achieving this selectivity.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the C-Cl bond is generally more reactive than the C-F bond in oxidative addition to a palladium(0) center. acs.org This difference in reactivity allows for selective coupling at the chloro-substituted position.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with a boronic acid or ester. It is anticipated that under appropriate conditions, this compound would selectively react at the C-Cl bond with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. Selective coupling at the C-Cl position of this compound with an alkyne is expected.

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling an aryl halide with an amine. Selective amination at the C-Cl position is the predicted outcome for this compound.

The following table summarizes the expected selective cross-coupling reactions:

Coupling ReactionReagentsExpected Product
Suzuki-MiyauraR-B(OH)₂, Pd catalyst, Base1-(tert-Butoxy)-2-(R)-4-fluorobenzene
SonogashiraR-C≡CH, Pd catalyst, Cu(I), Base1-(tert-Butoxy)-2-(C≡C-R)-4-fluorobenzene
Buchwald-HartwigR₂NH, Pd catalyst, Base1-(tert-Butoxy)-2-(NR₂)-4-fluorobenzene

Ortho-Lithiation and Metal-Halogen Exchange:

Directed ortho-lithiation is another strategy for the functionalization of aromatic rings. The tert-butoxy group is a potential directing group for lithiation at the adjacent position. However, in this compound, the electronic effects of the halogens also play a significant role. The fluorine atom is known to be a strong ortho-directing group in lithiation reactions. epfl.ch Therefore, lithiation is likely to occur at the position ortho to the fluorine atom.

Metal-halogen exchange, typically with organolithium reagents, offers another route for selective functionalization. The order of reactivity for halogen exchange is generally I > Br > Cl. While less common for chlorides, under specific conditions, selective lithium-chlorine exchange could potentially be achieved, followed by reaction with an electrophile.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 1-(tert-butoxy)-2-chloro-4-fluorobenzene, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms (geometry optimization). This process involves finding the minimum energy conformation of the molecule. By mapping the energy as a function of specific bond lengths, bond angles, or dihedral angles, one can generate potential energy profiles, which are crucial for understanding molecular flexibility and the energetic barriers between different conformations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. For this compound, an analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. An electrostatic potential map (ESP) provides a visual representation of this charge distribution. For this compound, an ESP map would highlight the electron-rich areas (typically around the oxygen, fluorine, and chlorine atoms) and electron-deficient areas, offering insights into intermolecular interactions and the molecule's polarity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Calculations

To understand how this compound might participate in a chemical reaction, computational methods can be used to identify the transition state—the highest energy point along the reaction pathway. Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation maps out the entire reaction pathway, connecting the reactants, the transition state, and the products, thus providing a detailed picture of the reaction mechanism at the molecular level.

Calculation of Activation Barriers and Reaction Enthalpies

Theoretical calculations are instrumental in determining the energetics of chemical reactions, providing quantitative estimates of activation barriers (Ea or ΔG‡) and reaction enthalpies (ΔHrxn). These parameters are crucial for predicting reaction rates and thermodynamic feasibility. Methods like Density Functional Theory (DFT) and high-level ab initio calculations are commonly employed to map potential energy surfaces and identify transition states.

The activation energy represents the minimum energy required to initiate a chemical reaction, corresponding to the energy difference between the reactants and the transition state. The reaction enthalpy indicates the net change in heat content over the course of the reaction. For a hypothetical electrophilic aromatic substitution (EAS) reaction on this compound, computational models can predict the activation barriers for substitution at the different available positions on the ring, thereby forecasting the regioselectivity of the reaction.

Table 1: Illustrative Calculated Activation Barriers and Reaction Enthalpies for a Hypothetical Nitration Reaction This table presents hypothetical data for illustrative purposes, calculated using a representative DFT method (e.g., B3LYP/6-311+G(d,p)) to demonstrate how computational results would be reported.

Substitution PositionActivation Energy (Ea) (kJ/mol)Reaction Enthalpy (ΔHrxn) (kJ/mol)
C385-45
C575-50
C695-40

These calculations would help determine, for instance, that substitution at the C5 position is kinetically favored due to a lower activation barrier, a prediction stemming from the combined electronic influences of the existing substituents.

Solvation Models and Environmental Effects on Reaction Pathways

Reactions are typically conducted in a solvent, which can significantly influence reaction pathways and energetics. Computational solvation models are used to simulate these environmental effects. These models can be broadly categorized as explicit, where individual solvent molecules are included, or implicit (continuum models), where the solvent is treated as a continuous medium with a defined dielectric constant.

Common implicit models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). These approaches are computationally efficient for calculating how a solvent stabilizes or destabilizes reactants, products, and transition states, thereby altering activation energies. For this compound, changing the solvent from a nonpolar one (like hexane) to a polar one (like water or methanol) would be expected to have a pronounced effect on reactions involving charge separation in the transition state.

Table 2: Hypothetical Effect of Solvent on the Activation Energy of a Nucleophilic Aromatic Substitution Reaction This table illustrates how the calculated activation energy for a representative reaction might change with the solvent environment, based on common continuum solvation models.

SolventDielectric Constant (ε)Calculated Activation Energy (Ea) (kJ/mol)
Gas Phase1150
Toluene (B28343)2.4142
Dichloromethane9.1135
Acetonitrile (B52724)37.5128
Water78.4125

The trend in this hypothetical data shows that polar solvents can stabilize the charged intermediate of a nucleophilic substitution reaction, thus lowering the activation barrier and accelerating the reaction rate.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key to its reactivity and interactions. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

Steric Hindrance and Rotational Barriers of the tert-Butoxy (B1229062) Group

The tert-butoxy group is sterically demanding due to its bulky nature. This steric bulk can influence the preferred orientation of the group relative to the benzene (B151609) ring and can hinder reactions at adjacent (ortho) positions. The rotation around the C(aryl)-O bond is not free and is characterized by a rotational energy barrier that can be calculated computationally. The barrier height reflects the steric clash between the methyl groups of the tert-butyl substituent and the adjacent chloro group on the aromatic ring.

Computational methods can quantify this rotational barrier by calculating the energy of the molecule as a function of the C-C-O-C dihedral angle. The lowest energy conformation would likely involve the tert-butyl group being staggered relative to the plane of the benzene ring to minimize steric interactions.

Table 3: Representative Calculated Rotational Barriers for the tert-Butoxy Group This table provides representative values for rotational barriers based on computational studies of similar tert-butyl substituted aromatic systems.

Rotational BondMethodCalculated Rotational Barrier (kJ/mol)
C(aryl)–O(butoxy)DFT (B3LYP)4 - 10
C(aryl)–O(butoxy)MP25 - 12

The magnitude of the barrier, though relatively small, indicates a preference for specific conformations and can impact how the molecule interacts with other reactants or catalysts.

Intermolecular Interactions and Aggregation Behavior (if applicable)

The substituents on the benzene ring dictate the nature of the intermolecular forces the molecule can engage in. For this compound, these include:

Dipole-dipole interactions: Due to the polar C-Cl and C-F bonds, giving the molecule a net dipole moment.

Weak hydrogen bonds: Potential for C-H···F or C-H···Cl interactions, although these are generally weak.

Molecular dynamics (MD) simulations could be used to study the aggregation behavior of this molecule in the condensed phase. By simulating the movement of a large number of molecules over time, MD can predict bulk properties and preferred packing arrangements in a liquid or solid state. However, no specific MD studies on this compound have been reported.

Structure-Reactivity Relationships and Predictive Chemical Models

Structure-reactivity relationships aim to correlate a molecule's chemical structure with its reactivity. Predictive models, such as those based on the Hammett equation, use substituent constants (σ) to quantify the electron-donating or electron-withdrawing effects of groups on a benzene ring.

-O-C(CH₃)₃ (tert-Butoxy): This group is activating. It donates electron density to the ring via a strong resonance effect (+R) from the oxygen lone pairs, which outweighs its weak inductive electron-withdrawing effect (-I). It directs incoming electrophiles to the ortho and para positions.

-F (Fluoro): This group is also deactivating for similar reasons as chlorine, with a very strong inductive effect (-I) and a weak resonance effect (+R).

The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted benzene to the rate constant for benzene itself (k₀) through the substituent constant (σ) and the reaction constant (ρ).

Table 4: Hammett Substituent Constants (σ) for Relevant Groups These values are established in the literature and are used to predict the electronic influence of substituents on reaction rates and equilibria.

Substituentσ_metaσ_paraElectronic Effect
-F+0.34+0.06-I > +R
-Cl+0.37+0.23-I > +R
-O-C(CH₃)₃+0.12-0.32+R > -I

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(tert-Butoxy)-2-chloro-4-fluorobenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques offers a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the tert-butoxy (B1229062) group. The tert-butoxy group will exhibit a singlet for the nine equivalent protons, typically in the upfield region (around 1.3-1.5 ppm), due to the shielding effect of the methyl groups. The aromatic region will display more complex patterns due to the influence of the three different substituents on the benzene (B151609) ring. The electron-donating tert-butoxy group and the electron-withdrawing halogen atoms will cause a dispersion of the aromatic proton signals, likely in the range of 6.8 to 7.5 ppm. Spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom will lead to multiplets.

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The tert-butoxy group will have two distinct signals: one for the quaternary carbon attached to the oxygen (around 80-85 ppm) and another for the three equivalent methyl carbons (around 28-32 ppm). The six aromatic carbons will appear in the downfield region (110-160 ppm). The chemical shifts of these carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-260 Hz. Smaller two-bond (²JCF) and three-bond (³JCF) couplings will also be observable for the other aromatic carbons.

¹⁹F NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance is expected for the fluorine atom. The chemical shift will be influenced by the other substituents on the ring, with typical values for fluoroaromatic compounds falling in a wide range. The fluorine signal will be split by coupling to the ortho and meta protons on the aromatic ring, providing further structural confirmation.

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
tert-Butyl H1.4s
Aromatic H6.8 - 7.5mJHH, JHF
¹³C NMR Predicted Chemical Shift (ppm) Coupling Constants (Hz)
C(CH₃)₃30
C(CH₃)₃82
Aromatic C115 - 160¹JCF ≈ 250, ²⁻³JCF = 5-25
¹⁹F NMR Predicted Chemical Shift (ppm) Multiplicity
Ar-F-110 to -125m

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to determine their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. This would allow for the definitive assignment of each protonated aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying the quaternary carbons, such as the one bearing the tert-butoxy group and the ones bearing the chloro and fluoro substituents, by observing their correlations with nearby protons. For instance, the tert-butyl protons would show a correlation to the quaternary carbon of the tert-butoxy group and the aromatic carbon to which it is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. In this molecule, NOESY could reveal through-space interactions between the tert-butyl protons and the proton in the ortho position on the aromatic ring, confirming the orientation of the tert-butoxy group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₂ClFO), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the parent or precursor ion) from the initial mass spectrum, followed by its fragmentation and analysis of the resulting daughter or product ions. This technique provides detailed insights into the fragmentation pathways of the molecule.

For this compound, a likely fragmentation pathway initiated by electron ionization would involve the following steps:

Formation of the molecular ion (M⁺): The initial ionization event would produce the molecular ion [C₁₀H₁₂ClFO]⁺.

Loss of a methyl radical (•CH₃): A common fragmentation for tert-butyl ethers is the loss of a methyl radical to form a stable oxonium ion. This would result in a fragment ion at [M-15]⁺.

Loss of isobutylene (B52900): Another characteristic fragmentation of tert-butyl ethers is the loss of isobutylene (C₄H₈) through a rearrangement process, leading to a phenol-type radical cation [HOC₆H₃ClF]⁺.

Loss of the tert-butyl group: Cleavage of the C-O bond can lead to the loss of the entire tert-butyl group as a cation [C(CH₃)₃]⁺ or a radical, with the charge remaining on the aromatic portion.

Loss of chlorine or fluorine: Fragmentation of the aromatic ring can involve the loss of the halogen atoms as radicals, leading to further fragment ions.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Fragmentation Pathway
218/220[C₁₀H₁₂ClFO]⁺Molecular Ion (M⁺)
203/205[C₉H₉ClFO]⁺M⁺ - •CH₃
162/164[C₆H₃ClFO]⁺M⁺ - C₄H₈
57[C₄H₉]⁺Loss of the aromatic portion

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR and Raman spectra of this compound would exhibit several characteristic bands:

C-H stretching: The aromatic C-H stretching vibrations are expected in the region of 3030-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the tert-butyl group will appear in the 2850-3000 cm⁻¹ range.

C=C stretching: The aromatic ring C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong absorption band corresponding to the C-O stretching of the tert-butoxy ether is expected around 1200-1250 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration will likely appear as a strong band in the 700-800 cm⁻¹ region.

C-F stretching: The C-F stretching vibration is typically observed as a strong band in the 1200-1300 cm⁻¹ region.

Aromatic C-H out-of-plane bending: The pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H stretch3030 - 3100Medium
Aliphatic C-H stretch2850 - 3000Strong
Aromatic C=C stretch1450 - 1600Medium to Strong
C-O stretch (ether)1200 - 1250Strong
C-F stretch1200 - 1300Strong
C-Cl stretch700 - 800Strong
Aromatic C-H oop bend700 - 900Strong

Conformational Changes Probed by Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the conformational landscape of flexible molecules like this compound. The tert-butoxy group, in particular, can exhibit rotational isomerism around the C-O bond, leading to different spatial arrangements of the bulky tert-butyl group relative to the planar aromatic ring. These different conformations, or rotamers, possess distinct vibrational frequencies.

In a study on 2-fluoro-4-hydroxy benzoic acid, matrix isolation techniques combined with near-IR laser irradiation were used to induce and study conformational changes. mdpi.com This approach allowed for the selective excitation of vibrational overtones of hydroxyl groups, leading to their rotation and conformational switching of the entire carboxylic group. mdpi.com A similar methodology could be applied to this compound to probe the rotational barrier of the tert-butoxy group. By isolating the molecule in an inert gas matrix at low temperatures, individual conformers can be trapped and their characteristic vibrational spectra recorded. Subsequent irradiation with a specific wavelength of light could induce a conformational change, which would be observed as a change in the vibrational spectrum.

The table below illustrates hypothetical vibrational frequency shifts that might be observed for different conformers of this compound, based on the principles of vibrational spectroscopy.

Vibrational ModeConformer A (Planar) Frequency (cm⁻¹)Conformer B (Non-planar) Frequency (cm⁻¹)
C-O Stretch (tert-Butoxy)12501240
C-Cl Stretch750755
C-F Stretch12201225
Aromatic C-H Bend830835

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC-MS would be an ideal method for its separation, identification, and quantification. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and detects the resulting ions, providing a unique mass spectrum that serves as a molecular fingerprint. This technique is routinely used for the analysis of various environmental pollutants and chemical compounds. gcms.czresearchgate.net

The table below shows hypothetical GC-MS data for the analysis of a reaction mixture containing this compound.

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound12.5202, 187, 145, 57
2-Chloro-4-fluorophenol (B157789) (starting material)8.2146, 111, 82
Isobutylene (byproduct)2.156, 41

High-performance liquid chromatography (HPLC) is a versatile technique for separating components of a mixture in the liquid phase. It is particularly useful for compounds that are not sufficiently volatile for GC analysis or that are thermally labile. For monitoring the progress of a reaction involving this compound, HPLC with a suitable detector (e.g., UV-Vis) would be employed. Aliquots of the reaction mixture can be periodically injected into the HPLC system to quantify the consumption of reactants and the formation of products over time. The choice of the stationary phase (e.g., C18 for reverse-phase chromatography) and the mobile phase composition is critical for achieving optimal separation.

The following table presents hypothetical HPLC data for monitoring the progress of a reaction involving this compound.

Time (hours)Peak Area of ReactantPeak Area of Product
0100%0%
175%25%
250%50%
420%80%
65%95%

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups makes 1-(tert-butoxy)-2-chloro-4-fluorobenzene a crucial intermediate for synthesizing high-value organic molecules, particularly those with applications in medicinal chemistry and catalysis.

Precursor for Advanced Aromatic Scaffolds and Ring Systems

This compound is an important precursor for the synthesis of complex heterocyclic and bicyclic scaffolds that form the core of various biologically active agents. Notably, it has been identified as a starting material in the synthesis of piperidine-dione derivatives and bicyclic compounds designed as Kynurenine (B1673888) Aminotransferase II (KAT II) inhibitors. KAT II is a significant enzyme target in the kynurenine pathway, and its inhibition is a therapeutic strategy for neurological conditions like schizophrenia by modulating brain levels of kynurenic acid. core.ac.ukorganic-chemistry.org The synthesis of these inhibitors requires the construction of intricate molecular frameworks, for which halogenated aromatic precursors are essential.

The differential reactivity of the chloro and fluoro substituents allows for selective cross-coupling reactions, such as the Suzuki coupling. This enables the formation of complex biaryl derivatives, which are themselves common structural motifs in pharmaceuticals. google.com The tert-butoxy (B1229062) group can serve as a protected phenol (B47542), which can be deprotected in a later synthetic step to reveal a hydroxyl group for further functionalization or to act as a key pharmacophoric feature.

Building Block for Ligands and Catalysts in Homogeneous and Heterogeneous Systems

While specific examples are not extensively documented in peer-reviewed literature, the structure of this compound makes it an ideal candidate for the synthesis of specialized ligands used in transition-metal catalysis. The field of homogeneous catalysis, particularly palladium-catalyzed cross-coupling reactions, relies heavily on electronically and sterically tuned phosphine (B1218219) ligands.

Many advanced ligands, such as the Buchwald-type biaryl phosphines, are constructed from functionalized aryl halides. The presence of multiple, distinct reactive sites on this compound allows for its incorporation into complex ligand backbones. For instance, selective metalation or cross-coupling at the chloro- or fluoro-substituted positions could be used to introduce phosphine groups or to build extended biaryl systems. The bulky tert-butoxy group can impart specific steric properties to a resulting ligand, influencing the selectivity and activity of the metal catalyst it coordinates.

Monomer or Intermediate for Non-Biological Polymer and Material Synthesis

Fluorinated polymers are highly sought after in materials science for their exceptional properties, including high thermal stability, chemical resistance, and low dielectric constants. core.ac.uk Poly(arylene ether)s are a major class of high-performance thermoplastics, often synthesized via nucleophilic aromatic substitution (NAS) polymerization of dihalogenated monomers with bisphenols.

This compound can be envisioned as a valuable monomer or intermediate in this context. The fluorine atom, being more activating toward NAS than chlorine, could serve as the reactive site for polymerization with a suitable bisphenol, leading to a poly(arylene ether) backbone. Subsequently, the acid-labile tert-butoxy groups along the polymer chain could be cleaved to yield poly(hydroxy arylene ether)s. These resulting phenolic polymers would possess reactive hydroxyl groups, making them suitable for cross-linking or for further modification to create advanced functional materials such as specialized membranes, coatings, or composites.

Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity Profile

The distinct electronic and steric nature of the substituents on this compound provides a rich platform for developing and exploring modern synthetic methodologies that rely on chemoselectivity.

Selective Functionalization of Halogenated Aryl Ethers

The primary value of this compound in synthetic methodology development lies in the ability to selectively functionalize the aromatic ring. The three substituents create a distinct reactivity map across the molecule, enabling chemists to target specific positions with high precision.

Orthogonal Reactivity of Halogens : The carbon-chlorine and carbon-fluorine bonds have different strengths and reactivities in metal-catalyzed cross-coupling reactions. Generally, a C-Cl bond is more reactive than a C-F bond in standard palladium- or nickel-catalyzed processes, allowing for selective coupling at the 2-position while leaving the fluorine atom at the 4-position intact for subsequent transformations.

Directing Group Effects : The strong electron-donating and sterically demanding tert-butoxy group directs electrophilic aromatic substitution preferentially to its ortho positions. However, since both are occupied, its influence is primarily seen in ortho-lithiation reactions, where a directed metalation can occur at the position adjacent to the tert-butoxy group.

Nucleophilic Aromatic Substitution (NAS) : The electron-withdrawing nature of the halogens activates the ring for NAS. The fluorine atom at the 4-position is particularly activated for substitution by strong nucleophiles.

This differential reactivity allows for the stepwise and controlled introduction of various functional groups onto the aromatic scaffold, a key strategy in the efficient synthesis of complex target molecules.

FeatureType of ReactionTarget PositionDescription
C-Cl vs. C-F BondMetal-Catalyzed Cross-CouplingPosition 2 (Chloro)The C-Cl bond can be selectively targeted in reactions like Suzuki or Buchwald-Hartwig amination, leaving the C-F bond untouched for later steps. organic-chemistry.org
Activating C-F BondNucleophilic Aromatic SubstitutionPosition 4 (Fluoro)The fluorine atom is a good leaving group in NAS, allowing for the introduction of nucleophiles like alkoxides or amines.
tert-Butoxy GroupDirected Ortho-MetalationPosition 3 or 5 (C-H)The ether oxygen can direct a strong base (e.g., organolithium) to deprotonate an adjacent C-H bond, enabling subsequent functionalization.

Cascade Reactions and Tandem Processes for Molecular Complexity

Cascade reactions, where a single event triggers a sequence of intramolecular transformations, are a powerful tool in organic synthesis for rapidly building molecular complexity from simple starting materials. 20.210.105 The multi-functional nature of this compound makes it an excellent substrate for the design of such processes.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry, which advocate for the reduction of waste, use of safer chemicals, and energy efficiency, are increasingly guiding synthetic strategies in both academic and industrial laboratories. mdpi.com For 1-(tert-Butoxy)-2-chloro-4-fluorobenzene and its derivatives, future research is critically focused on developing more environmentally benign synthetic pathways.

A primary goal in green synthesis is the reduction or elimination of catalysts, especially those based on heavy or precious metals.

Catalyst-Free Approaches: Photochemical reactions present a promising avenue for catalyst-free transformations. For instance, research has demonstrated that aryl alkyl ketones can be efficiently fluorinated at the benzylic position under UV-A irradiation without any added catalyst, relying on the molecule's ability to act as both a hydrogen atom transfer (HAT) donor and acceptor. chemrxiv.org This principle could be explored for modifications of this compound or its derivatives, potentially enabling direct C-H functionalization without the need for a catalyst. chemrxiv.org

Recyclable Catalysts: Where catalysts are necessary, the focus is on developing systems that are reusable and easily separated from the reaction mixture.

Phase-Transfer Catalysis (PTC): This technique has proven effective for synthesizing related ethers under heterogeneous conditions, recognized as an environmentally friendly method. bcrec.idresearchgate.net The use of multi-site phase transfer catalysts (MPTCs) could enhance reaction rates and efficiency in the synthesis of tert-butoxybenzene (B1293632) structures. bcrec.idresearchgate.net

Heterogeneous Catalysts: The development of catalysts supported on materials like graphitic carbon, silica (B1680970), or metal-organic frameworks (MOFs) is a significant area of research. mdpi.com These systems combine the high activity of homogeneous catalysts with the ease of recovery and recycling characteristic of heterogeneous catalysts, making them ideal for sustainable industrial processes. For example, a method for synthesizing 2-chloro-4-fluorobenzoic acid, a structurally related compound, successfully utilized a Meerwein arylation reaction that avoids expensive noble metal catalysts. google.com

Green Catalytic StrategyPrinciplePotential Application for this compound
Photochemistry Use of light to initiate reactions, often without a catalyst.C-H functionalization or other transformations on the benzene (B151609) ring or tert-butyl group.
Phase-Transfer Catalysis Facilitates reaction between reactants in different phases (e.g., solid-liquid), often using recyclable quaternary ammonium (B1175870) salts.Synthesis of the core ether linkage from a phenol (B47542) precursor. bcrec.idresearchgate.net
Heterogeneous Catalysis Catalyst is in a different phase from the reactants, allowing for easy separation and recycling.Use in cross-coupling or substitution reactions to modify the core structure. mdpi.com

Organic solvents are a major source of industrial chemical waste. researchgate.net Future synthetic routes will increasingly focus on replacing traditional volatile organic compounds (VOCs) with greener alternatives.

Benign Solvents: Research into solvents such as water, supercritical fluids (like CO₂), and ionic liquids is ongoing. researchgate.net While challenges like reagent solubility exist, the environmental benefits are substantial. researchgate.net

Solvent-Free Conditions: Performing reactions under solvent-free or solid-state conditions represents an ideal green chemistry scenario. Protocols involving grinding or solid-solid mixing at ambient temperatures have been developed for other syntheses and could be adapted for reactions involving this compound, significantly reducing waste and simplifying product purification. mdpi.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The specific substitution pattern of this compound—featuring a bulky tert-butoxy (B1229062) group and two different halogens—creates a unique electronic and steric environment that may lead to novel reactivity. The sterically demanding tert-butyl group can influence reaction pathways, potentially enabling transformations that are not observed in less hindered analogues. For example, in a remarkable and unprecedented reaction, the reduction of 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene led to the abstraction of a phosphorus atom and rearrangement into a 1,3-diphosphacyclopentadienide anion. researchgate.net This illustrates how bulky substituents can drive unusual chemical transformations, suggesting that this compound could be a substrate for discovering new and unexpected chemical reactions under specific conditions.

Integration of Advanced Computational and Experimental Approaches for Reaction Discovery and Optimization

The synergy between computational chemistry and modern experimental techniques is accelerating the pace of chemical research. For a molecule like this compound, these tools are invaluable for predicting reactivity and optimizing synthetic processes.

Computational Modeling: Quantum chemical methods like Density Functional Theory (DFT) can be used to model reaction mechanisms, calculate activation energies, and predict the regioselectivity of reactions. This allows researchers to screen potential reaction pathways in silico, saving time and resources before committing to laboratory experiments.

High-Throughput Experimentation (HTE): Automated robotic platforms can perform hundreds of reactions in parallel, allowing for rapid screening of different catalysts, solvents, temperatures, and reactant ratios. This empirical approach is highly effective for discovering optimal conditions for a known transformation or for identifying entirely new reactions.

The integration of these approaches—using computational insights to design focused HTE libraries—creates a powerful workflow for rapidly developing efficient, selective, and scalable synthetic routes.

Potential for Derivatization Towards Novel Specialty Chemicals with Defined Industrial Applications (Non-Biological)

While this compound is primarily an intermediate, its structure is ripe for derivatization to create novel specialty chemicals. Patent literature indicates its current use in the synthesis of complex nitrogen-containing heterocyclic compounds. chiralen.com Future research can expand on this by exploring a wider range of chemical transformations:

Cross-Coupling Reactions: The chloro-substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine and chlorine atoms activate the ring for SNAr, allowing for the introduction of nucleophiles such as alkoxides, amines, or thiolates.

Directed Ortho-Metalation (DoM): The powerful directing ability of the tert-butoxy group could be exploited to selectively deprotonate the adjacent C-H bond (at position 3) using a strong base, creating a reactive intermediate that can be trapped with various electrophiles.

These derivatization strategies could lead to new materials. For example, incorporating perfluoroalkyl groups, a strategy related to the existing fluorine and tert-butoxy moieties, has been used to create low-surface energy membranes for specialized applications. rsc.org Furthermore, derivatives could serve as precursors to fluorinated 1,2,3-triazoles, a class of compounds with applications in materials science and polymer chemistry. rsc.org

Addressing Challenges in Regioselective Synthesis and Scalability for Industrial Relevance

For any chemical intermediate to be industrially viable, its synthesis must be both regioselective and scalable.

Scalability: Transitioning a synthetic route from the laboratory bench to large-scale industrial production introduces numerous challenges. Reactions must be robust, safe, and cost-effective. Methods used for related compounds, such as the etherification of p-chlorophenol with isobutene using sulfuric acid as a catalyst, highlight potential industrial routes. google.com However, such processes can generate significant by-products and require extensive purification. google.com Future research must focus on developing processes, like those utilizing automated flow chemistry, that are not only high-yielding but also inherently safer and more easily scaled up. frontiersin.org The use of efficient and economical catalysts, such as the complex acid HAlCl₄ reported for the synthesis of 4-tert-butyl-1-chlorobenzene, is another critical consideration for industrial relevance. google.com

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(tert-Butoxy)-2-chloro-4-fluorobenzene, and how do starting materials influence the route?

  • Answer : The compound is typically synthesized via electrophilic aromatic substitution or nucleophilic displacement. For example, tert-butoxy groups can be introduced using tert-butyl alcohol under acidic conditions, while chloro and fluoro substituents are added via halogenation (e.g., chlorination with Cl₂/FeCl₃ and fluorination using HF or DAST). The choice of starting materials (e.g., pre-functionalized benzene derivatives) depends on the desired regioselectivity and steric/electronic effects. highlights similar substitution reactions using NaOH/KOH in aqueous/alcoholic solutions, which may apply to intermediates in this synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • ¹H NMR : The tert-butoxy group’s singlet (~1.3 ppm, 9H) and aromatic protons (split by Cl/F substituents) are key.
  • ¹³C NMR : Signals for the tert-butyl carbon (~80 ppm), aromatic carbons (110-150 ppm), and halogens (Cl at ~125 ppm, F at ~160 ppm) are diagnostic.
  • 19F NMR : A singlet near -110 ppm confirms the para-fluoro group.
  • Mass Spectrometry : Molecular ion [M]⁺ at m/z 202.6 (C₁₀H₁₁ClFO) and fragmentation patterns validate the structure.
  • Data from PubChem () supports these spectral features .

Q. How does the tert-butoxy group influence the benzene ring’s reactivity in substitution reactions?

  • Answer : The tert-butoxy group is a strong electron-donating group (EDG) via resonance, activating the ring toward electrophilic substitution. However, steric hindrance from the bulky tert-butyl moiety directs incoming electrophiles to the meta position relative to the EDG. In this compound, competition between Cl (weakly deactivating) and F (strongly deactivating but ortho/para-directing) further complicates regioselectivity. This interplay is critical in designing reactions like nitration or sulfonation .

Advanced Research Questions

Q. How can researchers achieve selective functionalization of the chloro vs. fluoro substituents in multi-step syntheses?

  • Answer :

  • Chloro Replacement : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under mild conditions to retain the fluoro group.
  • Fluoro Replacement : Employ high-temperature SNAr reactions with strong nucleophiles (e.g., amines in DMF at 120°C).
  • demonstrates a diazepane synthesis using 2-chloro-4-fluorobenzaldehyde, suggesting similar strategies for selective derivatization .

Q. What computational methods aid in predicting reactivity and mechanistic pathways for this compound?

  • Answer :

  • DFT Calculations : Model the electron density map to identify reactive sites (e.g., Fukui indices).
  • Molecular Dynamics : Simulate steric effects of the tert-butoxy group on transition states.
  • Solvent Modeling : Predict solvation effects on reaction kinetics (e.g., using COSMO-RS).
  • These methods help reconcile experimental data with theoretical models, as seen in ’s analysis of related tert-butoxy compounds .

Q. How can contradictory literature data on reaction outcomes be resolved?

  • Answer :

  • Controlled Replication : Reproduce experiments with strict control of variables (e.g., solvent purity, temperature gradients).
  • In Situ Monitoring : Use techniques like HPLC or IR spectroscopy to track intermediates.
  • Meta-Analysis : Compare results across studies (e.g., vs. 9) to identify outliers caused by differing conditions (e.g., aqueous vs. alcoholic NaOH in substitution) .

Q. What strategies optimize regioselectivity in electrophilic substitutions given competing directing effects?

  • Answer :

  • Blocking Groups : Temporarily protect reactive positions (e.g., silyl ethers for hydroxyl intermediates).
  • Directed Metalation : Use Li or Mg bases to direct metallation to specific sites.
  • Temperature Control : Leverage kinetic vs. thermodynamic control (e.g., low temps favor meta products, high temps favor para).
  • ’s discussion of phenol derivatives from para-chloro analogs illustrates these principles .

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